(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-11(21)20-7-6-13-14(9-18)17(24-15(13)10-20)19-16(22)5-4-12-3-2-8-23-12/h2-5,8H,6-7,10H2,1H3,(H,19,22)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIHWGJHOCKZGS-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 341.41 g/mol. The unique structural components include a thieno[2,3-c]pyridine core and an acrylamide moiety that may contribute to its biological activities.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Several derivatives of thienopyrimidines demonstrate significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against HeLa and L1210 cell lines .
- Antimicrobial Properties : Thienopyrimidine derivatives are noted for their antibacterial and antifungal activities. The structural features allow for interaction with microbial targets, leading to cell growth inhibition .
- Antiviral Effects : Some thienopyrimidine compounds have demonstrated antiviral activity by inhibiting viral replication mechanisms in vitro. This suggests potential applications in treating viral infections .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Interaction : It may bind to certain receptors or proteins within cells, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of microbial growth.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that build upon thiophene and pyridine derivatives. The structure–activity relationship (SAR) studies indicate that modifications at the cyano and acetyl positions significantly affect biological potency.
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 1 | Anticancer (HeLa) | 1.1 - 2.8 | |
| 2 | Antimicrobial (E. coli) | 10 - 20 | |
| 3 | Antiviral (HIV) | 5 - 15 |
Case Studies
- Anticancer Study : A study evaluated a series of thienopyrimidine derivatives against various cancer cell lines. The results indicated that specific substitutions at the C-6 position enhanced cytotoxicity significantly compared to unsubstituted analogs .
- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed potent activity with minimum inhibitory concentrations (MICs) below 20 µg/mL for several compounds .
Scientific Research Applications
Structural Features
The compound features a thieno[2,3-c]pyridine core with an acetyl group and a cyano group that contribute to its biological activity. The thiophene moiety enhances its interaction with various biological targets.
Anticancer Activity
Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant cytotoxicity against various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Case Study : A study published in ACS Omega demonstrated that compounds similar to this one showed substantial cytotoxic effects on HeLa and MCF-7 cancer cells .
Antimicrobial Properties
The presence of the thieno[2,3-c]pyridine structure suggests potential antimicrobial activity:
- Testing Results : Preliminary tests show effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
- Research Findings : Similar compounds have been reported to possess broad-spectrum antimicrobial properties .
Neuroprotective Effects
Given its structural similarities to known neuroprotective agents:
- Potential Mechanism : The compound may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
- Study Insights : Research highlighted the protective role of thieno[2,3-c]pyridine derivatives against neurodegenerative diseases .
Synthetic Routes
The synthesis of (E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing appropriate reagents to form the desired compound from simpler precursors.
- Industrial Production Techniques : Large-scale synthesis may involve automated reactors and continuous flow processes to optimize efficiency and minimize waste .
Purification Techniques
Advanced purification methods such as chromatography are employed to achieve the desired purity levels necessary for research applications.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide, and how is purity ensured?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the preparation of the tetrahydrothieno[2,3-c]pyridine core via cyclization of acetylated thiophene derivatives. Key steps include:
- Cyanoacetylation : Introduction of the cyano group at position 3 using acrylonitrile derivatives under basic conditions.
- Acrylamide Coupling : Reaction of the intermediate with 3-(thiophen-2-yl)acryloyl chloride in anhydrous DMF at 0–5°C to preserve stereochemistry .
- Purification : Thin-layer chromatography (TLC) monitors reaction progress, while reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the final compound ≥95% purity .
Q. How is the geometric isomerism (E-configuration) of the acrylamide moiety confirmed?
- Methodological Answer : The E configuration is validated via:
- NMR Spectroscopy : Trans coupling constants (J = 12–16 Hz) between the α- and β-protons of the acrylamide double bond.
- X-ray Crystallography : SHELXL refinement (via SHELX-2018) resolves spatial arrangements, with C=O and thiophene groups on opposite sides .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- FT-IR : Confirms acrylamide C=O stretch (~1650 cm⁻¹) and cyano C≡N (~2240 cm⁻¹).
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.4 ppm) and quaternary carbons.
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 428.1234) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the compound’s reactivity under varying pH conditions?
- Methodological Answer : Contradictory reactivity (e.g., hydrolysis vs. stability) is investigated via:
- Kinetic Profiling : Monitoring degradation rates in buffered solutions (pH 2–12) using UV-Vis spectroscopy (λ = 270 nm).
- DFT Calculations : Gaussian-16 models transition states, revealing pH-dependent activation barriers for nucleophilic attack on the acrylamide carbonyl .
- Isotopic Labeling : ¹⁸O-tracing identifies hydrolysis pathways (amide vs. ester cleavage) .
Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- DoE (Design of Experiments) : Response surface methodology (RSM) identifies optimal parameters (e.g., 40°C, 0.1 eq. DMAP catalyst) for the acrylamide coupling step, maximizing yield (82%) and minimizing racemization .
- Flow Chemistry : Continuous-flow reactors (residence time = 120 s) enhance heat/mass transfer, reducing side-product formation .
Q. How does computational modeling predict biological target interactions, and how are discrepancies with experimental data addressed?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screens against kinase targets (e.g., EGFR), prioritizing poses with ΔG < -9 kcal/mol.
- MD Simulations (GROMACS) : 100-ns trajectories assess binding stability; discrepancies (e.g., false-positive docking hits) are resolved by reweighting electrostatic contributions in AMBER force fields .
- SAR Analysis : Correlates substituent effects (e.g., thiophene vs. furan) with activity trends from in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
